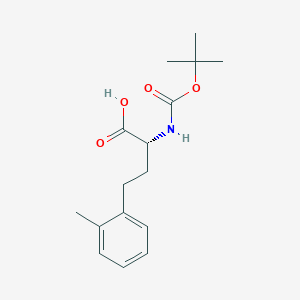

Boc-2-methyl-D-homophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODYVGWSXFLOLQ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-2-methyl-D-homophenylalanine: A Non-Canonical Amino Acid for Advanced Peptide and Drug Design

Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the use of non-canonical amino acids (ncAAs) has become an indispensable strategy. These unique building blocks offer medicinal chemists a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability, low bioavailability, and lack of receptor selectivity. By systematically modifying the structure of amino acids, we can imbue resulting peptides and small molecules with enhanced pharmacological properties. This guide focuses on a specific and intriguing ncAA: Boc-2-methyl-D-homophenylalanine , a molecule designed to confer specific conformational constraints and metabolic resistance.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the chemical structure, physicochemical properties, a plausible synthetic route, and the strategic applications of this compound. We will explore the rationale behind its design, drawing from established principles of medicinal chemistry, and provide practical, albeit inferred, experimental protocols to guide its use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-4-(o-tolyl)butanoic acid , is a derivative of the proteinogenic amino acid phenylalanine. Its structure is distinguished by three key modifications, each contributing to its unique chemical character and utility in drug design:

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D' (rectus), the enantiomer of the naturally occurring 'L' configuration. This inversion is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids[1].

-

Homologation: The side chain is extended by a methylene (-CH2-) group, classifying it as a "homo" derivative. This extension provides greater conformational flexibility and can alter the presentation of the aromatic side chain for receptor interaction.

-

Aromatic Substitution: A methyl group is introduced at the ortho (position 2) of the phenyl ring. This substitution introduces steric bulk, which can restrict the rotation of the phenyl ring, thus influencing the overall peptide conformation and potentially enhancing binding affinity to a target receptor.

-

Boc Protection: The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group, a standard acid-labile protecting group in peptide synthesis[2].

The combination of these features makes this compound a valuable building block for creating peptides with increased stability and potentially novel biological activities.

Core Compound Data

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(o-tolyl)butanoic acid | - |

| Synonyms | Boc-D-hPhe(2-Me)-OH, N-Boc-2-methyl-D-homophenylalanine | - |

| CAS Number | 1260592-72-0 | - |

| Molecular Formula | C₁₆H₂₃NO₄ | [3] |

| Molecular Weight | 293.36 g/mol | [3] |

Comparative Physicochemical Properties

Specific experimental data for this compound is not widely available in the public domain. Therefore, the following table presents data for closely related and commonly used analogs to provide a reasonable estimation of its properties.

| Property | Boc-D-phenylalanine | Boc-D-His(3-Me)-OH | General Expectations for this compound |

| Appearance | White to off-white solid | White powder | White to off-white solid |

| Melting Point | 83-89 °C | 176 - 184 °C | Expected to be a solid with a distinct melting point. |

| Optical Rotation | [α]20/D −25±1°, c = 1% in ethanol[4] | [a]D24 = -24.6 ± 2 º (C=1% in MeOH) | Expected to have a negative specific rotation due to the D-configuration. |

| Solubility | Soluble in DMSO, DMF[2] | Soluble in Methanol | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

| Storage | 2-8°C[4] | 0 - 8 °C | Recommended to store at 2-8°C to ensure long-term stability. |

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on standard organic synthesis techniques and has not been optimized for this specific compound. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Arndt-Eistert Homologation of 2-Methylphenylacetic acid

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenylacetic acid (1 equivalent). Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a solution of diazomethane in diethyl ether (2.5 equivalents) until a persistent yellow color is observed. Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature overnight. Caution: Diazomethane is explosive and toxic; handle with extreme care using appropriate safety measures.

-

Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver oxide (Ag₂O) or silver benzoate. The reaction is typically exothermic. Stir at room temperature until the evolution of nitrogen gas ceases. Add water to quench the reaction, and then acidify with aqueous HCl. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-methylphenyl)propanoic acid.

Step 2: Hell-Volhard-Zelinsky Bromination

-

To a round-bottom flask containing 3-(2-methylphenyl)propanoic acid (1 equivalent), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Slowly add bromine (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70°C for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and slowly add water to quench the excess bromine and PBr₃.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure to give crude 2-bromo-3-(2-methylphenyl)propanoic acid.

Step 3: Azide Substitution, Reduction, and Chiral Resolution

-

Azide Substitution: Dissolve the crude bromo acid from Step 2 in a mixture of acetone and water. Add sodium azide (NaN₃, 1.5 equivalents) and stir the mixture at room temperature for 24 hours. Remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to give 2-azido-3-(2-methylphenyl)propanoic acid.

-

Chiral Resolution: The racemic azido acid can be resolved using a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. The desired diastereomer is then isolated by fractional crystallization.

-

Reduction: The resolved azido acid is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the enantiomerically pure D-2-methylhomophenylalanine.

Step 4: Boc Protection

-

Dissolve D-2-methylhomophenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir the mixture at room temperature overnight.

-

Remove the dioxane under reduced pressure. Acidify the aqueous residue to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. Purify by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 7.20-7.00 (m, 4H): Aromatic protons of the 2-methylphenyl group.

-

δ 5.00 (d, 1H): NH proton of the Boc group, may show coupling to the alpha-proton.

-

δ 4.40 (m, 1H): Alpha-proton (CH-N).

-

δ 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring.

-

δ 2.30 (s, 3H): Methyl protons on the aromatic ring.

-

δ 2.10 (m, 2H): Methylene protons beta to the carboxylic acid.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

COOH proton: May be a broad singlet, often not observed or exchanged with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ 175-178: Carboxylic acid carbon.

-

δ 155-157: Carbonyl carbon of the Boc group.

-

δ 136-140: Quaternary aromatic carbons.

-

δ 125-131: Aromatic CH carbons.

-

δ 80: Quaternary carbon of the Boc group.

-

δ 53-56: Alpha-carbon (CH-N).

-

δ 30-35: Methylene carbons in the side chain.

-

δ 28: Methyl carbons of the Boc group.

-

δ 19-22: Methyl carbon on the aromatic ring.

Expected IR Spectroscopy Data

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3300 cm⁻¹: N-H stretch of the carbamate.

-

~2980 cm⁻¹: C-H stretches (aliphatic).

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid and the Boc group (may overlap).

-

~1520 cm⁻¹: N-H bend.

Expected Mass Spectrometry Data

-

Electrospray Ionization (ESI-MS): Expected [M+Na]⁺ at m/z 316.15.

Strategic Applications in Peptide and Drug Design

The unique structural features of this compound make it a valuable tool for addressing specific challenges in medicinal chemistry.

Enhancing Metabolic Stability

The D-configuration of the alpha-amino acid provides significant resistance to proteolytic degradation, a major hurdle for peptide-based drugs[1]. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Modulating Peptide Conformation

The ortho-methyl group on the phenyl ring introduces steric hindrance, which can restrict the torsional angles of the side chain. This conformational constraint can be exploited to:

-

Lock in a Bioactive Conformation: By forcing the side chain into a specific orientation, it may mimic the bound conformation of a native peptide ligand, leading to higher binding affinity and receptor selectivity.

-

Induce Specific Secondary Structures: The steric bulk can influence the peptide backbone to adopt specific turns or helical structures.

Potential as an Enzyme Inhibitor Building Block

Homophenylalanine derivatives have been investigated as inhibitors of various enzymes. For instance, they have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes, and alanyl aminopeptidases[5][6]. The 2-methyl substitution could be used to probe specific interactions within the enzyme's active site, potentially leading to increased potency and selectivity.

Workflow for Incorporation into Peptides

Caption: Standard Boc-SPPS cycle for incorporating this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Consult a physician.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated building block for advanced applications in medicinal chemistry. While specific data for this compound is sparse, its rational design, based on well-established principles of peptide and drug development, suggests significant potential. The combination of a D-amino acid backbone for enzymatic stability, a homologous side chain for altered spatial presentation, and an ortho-methyl group for conformational constraint makes it a prime candidate for the synthesis of novel peptides and peptidomimetics with improved therapeutic profiles. This guide provides a foundational understanding and a practical framework for researchers to begin exploring the utility of this promising non-canonical amino acid in their drug discovery programs.

References

- Aapptec. Boc-D-Phe(2-Me)-OH [80102-29-0]. Aapptec Peptides.

- Smolecule. This compound. (2024-01-05).

- Sigma-Aldrich. Boc-D-Phe-OH ≥99.0 TLC sum of enantiomers 18942-49-9.

- Advanced ChemTech. Boc-Phe(2-Me)-OH.

- Nestor, J. J. (2009). The medicinal chemistry of peptides. Current medicinal chemistry, 16(33), 4399–4418.

- MedChemExpress. Boc-D-Phe-OH.

- MDPI. (2018). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Molecules, 23(9), 2323.

- MDPI. (2018). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 23(8), 1989.

- PubMed. (2007). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 17(13), 3719–3723.

- BenchChem. Technical Support Center: Boc-D-His(DNP)-OH.

- PMC. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry, 65(3), 1888–1915.

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid.

- BMRB. bmse000402 Butyric Acid.

- TianMing. (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid.

- PMC. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- ChemicalBook. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2.

- MedChemExpress. (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid.

- ResearchGate. (2018). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.

- PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.

- University of Kansas. New Synthetic Tools for Peptide Medicinal Chemistry.

- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- PubMed. (2007). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 17(13), 3719–3723.

- ChemicalBook.

- CymitQuimica. CAS 47592-59-6: D-Xylose, O-b-D-xylopyranosyl-(1®4).

- PubMed. (2024). RIFM fragrance ingredient safety assessment, 5-methylquinoxaline, CAS Registry Number 13708-12-8. Food and chemical toxicology, 183 Suppl 1, 114364.

- PubMed. (2021). RIFM fragrance ingredient safety assessment, 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, CAS Registry Number 68259-31-4. Food and chemical toxicology, 158 Suppl 1, 112563.

- PubMed. (1996). Characterization of the physicochemical properties of the micelles by the novel platelet activating factor receptor antagonist E5880. Pharmaceutical research, 13(3), 442–447.

Sources

- 1. The medicinal chemistry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Structural Rigidity: A Technical Guide to the Conformational Constraints of α-Methyl-D-homophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of conformational constraints into peptide structures represents a cornerstone of modern peptidomimetic design and drug discovery. By reducing the inherent flexibility of peptide backbones, researchers can stabilize bioactive conformations, enhance metabolic stability, and improve receptor affinity and selectivity. Among the various strategies to achieve this, α,α-disubstitution, particularly α-methylation, has emerged as a powerful tool. This technical guide provides an in-depth exploration of the conformational constraints imposed by the incorporation of α-methyl-D-homophenylalanine into peptide scaffolds. We will delve into the stereochemical implications of this modification, the resulting effects on local and global peptide conformation, and the state-of-the-art analytical techniques used to characterize these structures. This document serves as a comprehensive resource for researchers seeking to leverage the unique properties of α-methyl-D-homophenylalanine derivatives in the rational design of novel therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides are key signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often hampered by their inherent conformational flexibility, which leads to poor metabolic stability and reduced receptor binding affinity.[1] The introduction of conformational constraints, such as through the use of α,α-disubstituted amino acids, is a well-established strategy to overcome these limitations.[2]

α-Methylation, the substitution of the α-hydrogen with a methyl group, significantly restricts the allowable dihedral angles (φ and ψ) of the amino acid residue.[1][3] This steric hindrance effectively funnels the conformational landscape, favoring specific secondary structures such as helices and turns.[4][5] The choice of the D-enantiomer and the extended side chain of homophenylalanine introduce additional layers of stereochemical complexity and potential for specific side-chain interactions, which will be the focus of this guide. Homophenylalanine derivatives, in general, are valuable precursors in the pharmaceutical industry, notably for the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[6][7] The incorporation of α-methylation into a D-homophenylalanine scaffold thus presents a compelling strategy for creating novel peptidomimetics with enhanced therapeutic properties.[8][9]

The Stereochemical Impact of α-Methylation on D-Homophenylalanine

The introduction of a methyl group at the α-carbon of D-homophenylalanine creates a quaternary stereocenter with profound implications for the local geometry of the peptide backbone.

Restriction of Dihedral Angles (φ, ψ)

The primary effect of α-methylation is the significant restriction of the available conformational space for the backbone dihedral angles, φ (phi) and ψ (psi).[10][11] The steric bulk of the methyl group, in addition to the homophenylalanine side chain, limits the rotation around the N-Cα and Cα-C bonds. This constraint drastically reduces the regions of the Ramachandran plot that the residue can occupy. While typical L-amino acids can adopt a wide range of conformations, including α-helical and β-sheet structures, α,α-disubstituted amino acids are often strong promoters of folded and helical conformations.[2] For D-amino acids, the allowed regions on the Ramachandran plot are mirror images of those for L-amino acids. The presence of the α-methyl group in α-methyl-D-homophenylalanine is expected to favor regions corresponding to left-handed helices or specific turn conformations.

Diagram: Ramachandran Plot Restriction

Caption: Logical flow from a standard D-amino acid to an α-methylated derivative, highlighting the reduction in conformational freedom.

Influence on Peptide Secondary Structure

The conformational rigidity imposed by α-methyl-D-homophenylalanine can act as a nucleation point for the formation of specific secondary structures. Peptides rich in α,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib), are known to strongly promote helical structures.[12] The chirality of the α-methylated residue can influence the screw sense of the resulting helix.[4] Therefore, the incorporation of α-methyl-D-homophenylalanine is anticipated to favor the formation of left-handed helices or induce specific turn motifs within a peptide sequence. This contrasts with α-methyl-L-amino acids, which typically favor right-handed helices.

Experimental Approaches to Conformational Analysis

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive understanding of the conformational constraints of α-methyl-D-homophenylalanine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.[13][14][15] Key NMR parameters provide critical insights into the local and global structure.

Key NMR Experiments and Their Interpretations:

| NMR Parameter | Information Gained | Relevance to α-Methyl-D-homophenylalanine |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment and secondary structure. | Deviations from random coil values can indicate the presence of stable secondary structures. |

| ³J-coupling Constants (e.g., ³JHNα) | Relates to the dihedral angle φ through the Karplus equation.[16] | Provides direct experimental evidence for the restriction of the φ angle. |

| Nuclear Overhauser Effect (NOE) | Provides information on through-space distances between protons (< 5 Å). | Crucial for determining the overall 3D fold of the peptide and identifying specific turn structures. |

| Temperature Coefficients of Amide Protons | Indicates the degree of solvent exposure or involvement in intramolecular hydrogen bonds.[16] | Can help identify hydrogen-bonded helical or turn conformations. |

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve the synthesized peptide containing α-methyl-D-homophenylalanine in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms is typically used.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances sequentially.

-

Integrate NOE cross-peaks to derive distance restraints.

-

Measure ³J-coupling constants to obtain dihedral angle restraints.

-

-

Structure Calculation: Use the experimental restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of solution structures.

Diagram: NMR-Based Structural Elucidation Workflow

Caption: A stepwise workflow for determining the solution structure of a peptide using NMR spectroscopy.

X-ray Crystallography

While NMR provides information about the conformational ensemble in solution, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state.[17] Obtaining suitable crystals of peptides can be challenging, but the resulting structures provide precise bond lengths, bond angles, and dihedral angles. For peptides containing α-methylated amino acids, X-ray crystallography has been instrumental in confirming their helical and turn-inducing properties.[4][12] The structure of a peptide containing α-methyl-D-homophenylalanine would provide definitive evidence of its preferred conformation and its influence on the surrounding residues.

Computational Modeling

Computational methods are invaluable for exploring the conformational energy landscape of peptides containing non-proteinogenic amino acids.[18][19][20][21]

Key Computational Techniques:

-

Quantum Mechanics (QM) Calculations: Used to accurately determine the intrinsic conformational preferences of the α-methyl-D-homophenylalanine residue in small model dipeptides.[18]

-

Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the peptide in a solvent environment over time, providing insights into conformational flexibility and stability.[22]

-

Conformational Searching: Systematically explores the potential energy surface to identify low-energy conformations.

These computational approaches can be used to generate theoretical models that can be validated by experimental NMR or X-ray data.

Synthesis of α-Methyl-D-homophenylalanine Derivatives

The synthesis of α,α-disubstituted amino acids often requires specialized methods to construct the quaternary α-carbon. While a detailed synthetic manual is beyond the scope of this guide, a general overview of synthetic strategies is provided. The synthesis of the parent compound, homophenylalanine, has been achieved through both chemical and biocatalytic methods.[6][23] A common approach for α-methylation involves the alkylation of an enolate derived from a protected amino acid ester. Chiral auxiliaries can be employed to control the stereochemistry of the α-methyl group.

Diagram: General Synthetic Strategy

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peptidomimetics - Drug Design Org [drugdesign.org]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. auremn.org.br [auremn.org.br]

- 16. mdpi.com [mdpi.com]

- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intrinsic energy landscapes of amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to Leveraging Boc-2-methyl-D-homophenylalanine in Advanced Peptidomimetic Design

Abstract

Peptidomimetics represent a frontier in drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The design of effective peptidomimetics hinges on the use of non-proteinogenic amino acids that confer specific, desirable properties. This guide provides an in-depth technical analysis of Boc-2-methyl-D-homophenylalanine, a uniquely functionalized building block, and its pivotal role in modern peptidomimetic design. We will dissect its constituent parts—the Boc protecting group, the α-methyl modification, the D-stereochemistry, and the homophenylalanine side chain—to elucidate how they synergistically contribute to conformational rigidity, proteolytic resistance, and modulated receptor affinity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of custom amino acids to create next-generation therapeutics.

The Peptidomimetic Imperative: Moving Beyond Natural Peptides

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are small molecule or modified peptide structures designed to mimic the three-dimensional pharmacophore of a bioactive peptide while exhibiting improved drug-like properties.[1] The key to successful peptidomimetic design lies in the strategic incorporation of "unnatural" amino acids that enforce specific structural and physicochemical characteristics.

This compound is a powerful tool in this endeavor, as it simultaneously addresses three critical challenges in peptide drug design: conformational control, metabolic stability, and receptor interaction.

Deconstructing the Building Block: A Multifunctional Asset

The efficacy of this compound stems from the combined influence of its four key structural features. Understanding each component is crucial to appreciating its overall impact.

The α-Methyl Group: A Conformational Clamp

The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance that dramatically restricts the conformational freedom of the peptide backbone.[2] This α-methylation limits the accessible Ramachandran (φ/ψ) dihedral angles, effectively "locking" the residue into a more defined conformation, often favoring helical structures.[2][3]

Causality in Experimental Design: By pre-organizing the peptide into a bioactive conformation that mimics its receptor-bound state, α-methylation can lead to a significant enhancement in binding affinity. The entropic penalty of binding is reduced, as the molecule does not need to "freeze" into the correct shape upon interaction with its target.[3] However, it is crucial to note that this constraint is not universally beneficial; unfavorable packing interactions or the stabilization of a non-bioactive conformation can also occur, necessitating careful structural analysis.[3]

D-Stereochemistry: The Shield Against Proteolysis

The vast majority of proteases in biological systems are stereospecific for L-amino acids.[4] The incorporation of a D-amino acid creates a peptide bond that is not recognized by these enzymes, rendering the peptidomimetic highly resistant to enzymatic degradation.[5][6] This directly translates to a longer in-vivo half-life, a critical parameter for therapeutic efficacy.[6]

Expert Insight: While replacing an entire peptide sequence with D-amino acids (a retro-inverso peptide) can preserve side-chain topology, the strategic, single-point incorporation of a D-residue is often sufficient to disrupt protease recognition at a key cleavage site, significantly enhancing stability without drastically altering the entire molecular architecture.[4][6]

Homophenylalanine Side Chain: Modulating Hydrophobicity and Reach

Homophenylalanine is a homolog of phenylalanine, containing an additional methylene (-CH2-) group in its side chain. This seemingly minor extension has two important consequences:

-

Increased Hydrophobicity: The longer alkyl chain increases the non-polar character of the side chain, which can enhance interactions with hydrophobic pockets in target receptors.[7]

-

Altered Spatial Orientation: The extended side chain can probe deeper into a binding pocket or establish unique contacts that are inaccessible to a standard phenylalanine residue, potentially leading to improved affinity or altered selectivity.

Boc Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[8] Its role is foundational to solid-phase peptide synthesis (SPPS), where it prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds.[9] Its clean removal under mild acidic conditions, which leaves other protecting groups intact, allows for the precise, stepwise assembly of complex peptide sequences.[8]

Synergy in Action: The Combined Effect

The true power of this compound lies in the synergistic interplay of these features.

Caption: Synergistic contributions of this compound features.

Incorporating this single building block can simultaneously:

-

Stabilize a desired secondary structure (e.g., an α-helix) via the methyl group.

-

Prevent degradation at that position due to both the D-chirality and the α-methyl group.

-

Optimize binding through the unique hydrophobic and steric profile of the homophenylalanine side chain.

This multi-pronged approach is highly efficient for lead optimization in drug discovery, allowing medicinal chemists to address several liabilities with a single, strategic modification.

Synthesis and Incorporation Protocols

Synthesis of Boc-Protected Amino Acids (General Protocol)

The protection of the amino group is a prerequisite for using the amino acid in SPPS. The most common method involves the use of di-tert-butyl dicarbonate (Boc₂O).

Protocol: Boc Protection of D-homophenylalanine

-

Dissolution: Dissolve D-homophenylalanine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium hydroxide (NaOH, 2.2 equivalents) to the solution and stir until the amino acid is fully dissolved. The pH should be basic (pH 12-12.5).[9]

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.[10][11] The mixture is stirred at room temperature, typically overnight.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Carefully acidify the remaining aqueous solution to pH 3-4 with a cold, dilute acid (e.g., 10% citric acid or HCl). This will cause the Boc-protected product to precipitate.[9]

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product, Boc-D-homophenylalanine, can be further purified by recrystallization or column chromatography if necessary.[10]

-

Note: The synthesis of the 2-methyl derivative is more complex, often involving multi-step procedures starting from different precursors and is typically sourced from specialized chemical suppliers.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard manual SPPS cycle for incorporating this compound into a growing peptide chain on a resin support.

Caption: Standard Boc-SPPS cycle for amino acid incorporation.

Step-by-Step Methodology:

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a Boc-protected N-terminus.

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes to remove the Boc group, exposing the free amine.

-

Washing: Wash the resin thoroughly to remove excess TFA and the cleaved Boc byproducts. A typical wash sequence is DCM (3x), isopropanol (IPA) (1x), and DCM (3x).

-

Neutralization: Neutralize the protonated amine (trifluoroacetate salt) by treating the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Coupling:

-

Pre-activate a solution of this compound (3-4 equivalents), a coupling reagent like HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to HBTU) in N,N-dimethylformamide (DMF) for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered α-methyl group can slow down the reaction, often requiring longer coupling times or double coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Data Summary and Expected Outcomes

The incorporation of this compound is expected to yield peptidomimetics with significantly altered properties compared to their native L-counterparts.

| Property | Native Peptide (L-Phe) | Modified Peptidomimetic (2-Me-D-hPhe) | Rationale & Citation |

| Conformational Flexibility | High (multiple rotamers) | Low (restricted φ/ψ angles) | α-methylation introduces steric bulk, constraining the backbone.[3] |

| Secondary Structure | Sequence-dependent, often random coil | Increased propensity for helical or turn structures | The restricted dihedral angles favor ordered conformations.[2] |

| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteolysis) | D-amino acids and α-methyl groups are not recognized by common proteases.[4][6] |

| In-vivo Half-life | Short | Significantly extended | A direct consequence of enhanced proteolytic stability.[6] |

| Receptor Binding Affinity | Baseline | Potentially increased | Pre-organization into a bioactive conformation can reduce the entropic cost of binding.[3] |

| Hydrophobicity | Moderate | Increased | The additional methylene group in the homophenylalanine side chain increases non-polarity. |

Conclusion and Future Outlook

This compound is more than a simple building block; it is a sophisticated tool for medicinal chemists to rationally design peptidomimetics with superior therapeutic profiles. By combining conformational constraint, stereochemical stability, and modulated side-chain interactions into a single residue, it provides an efficient pathway to overcoming the fundamental challenges of peptide-based drug development. As our understanding of protein-protein interactions and receptor pharmacology deepens, the demand for such precisely engineered, multifunctional amino acids will only grow, paving the way for novel therapeutics that merge the potency of peptides with the robustness of small molecules.

References

- Conformational editing of intrinsically disordered protein by α-methylation.Chemical Science (RSC Publishing). (2020).

- α-Methyl Amino Acids.Enamine.

- This compound.Smolecule. (2024).

- Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3.PMC.

- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.PMC. (2020).

- Peptidomimetic Drug Design.Longdom Publishing.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.PubMed.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.antropocene.it. (2025).

- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel

- Peptides and Peptidomimetics for Antimicrobial Drug Design.MDPI.

- How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance.Let's Talk Academy. (2025).

- D-amino acid peptides to resist common proteases.LifeTein. (2012).

- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.

- How can Boc-D-homophenylalanine be prepared for peptide synthesis?Guidechem.

- What is the synthesis route of BOC-D-Phenylalanine?Guidechem.

- Tripeptides featuring dehydrophenylalanine and homophenylalanine: homo- versus hetero-chirality and sequence effects on self-assembly and gel

- Boc-D-β-homophenylalanine.Chem-Impex.

- Boc-D-homophenylalanine.BOC Sciences.

- N-tert-Butoxycarbonyl-L-phenylalanine.Organic Syntheses Procedure.

- L-Homophenylalanine | Biochemical Reagent.MedchemExpress.com.

- Optimizing Peptide Synthesis with Boc-L-Homophenylalanine.ningboinno.com.

- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.MDPI. (2000).

- BOC-D-Phenylalanine synthesis.ChemicalBook.

Sources

- 1. longdom.org [longdom.org]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04482B [pubs.rsc.org]

- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. lifetein.com [lifetein.com]

- 7. mdpi.org [mdpi.org]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. guidechem.com [guidechem.com]

- 11. Page loading... [wap.guidechem.com]

The Physicochemical Architecture of Boc-Protected Non-Standard Amino Acids

A Technical Guide for Peptide Therapeutics

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern peptide therapeutics, the Boc (tert-butyloxycarbonyl) protecting group remains a critical tool, particularly when dealing with non-standard amino acids (nsAAs). While Fmoc chemistry dominates routine synthesis due to its mild orthogonality, Boc chemistry offers indispensable physicochemical advantages for complex, sterically hindered, or base-sensitive molecular architectures.

This guide analyzes the physicochemical characteristics of Boc-protected nsAAs—focusing on solubility, acid-lability, and steric profile—and provides actionable protocols for their integration into high-fidelity drug discovery workflows.

Part 2: Physicochemical Profiling

1. Solubility & Lipophilicity (The LogP Advantage)

One of the primary reasons for selecting Boc protection for non-standard amino acids (e.g.,

-

Lipophilicity: The tert-butyl group is highly lipophilic. Unlike the fluorenyl ring in Fmoc, which can induce

- -

Solvent Compatibility:

-

DCM (Dichloromethane): Excellent solubility.[1] Promotes extended peptide chain conformations, reducing "difficult sequence" aggregation.

-

DMF (Dimethylformamide): Good solubility, though Boc-nsAAs are often more soluble in DCM.

-

Hydrophobicity: The Boc group significantly increases the LogP of the amino acid, facilitating purification via normal-phase chromatography if required during intermediate steps.

-

2. Steric Profile & Coupling Kinetics

For non-standard amino acids, steric hindrance is a constant challenge.

-

Atomic Radius: The Boc group is sterically smaller than the Fmoc group.

-

Implication: When coupling a bulky non-standard residue (e.g., Boc-Aib-OH or Boc-N-Me-Val-OH ) to a growing chain, the smaller hydrodynamic radius of the Boc group allows for faster coupling kinetics compared to its Fmoc counterpart.

-

-

Aggregation Disruption: The bulky tert-butyl group disrupts inter-chain hydrogen bonding more effectively in DCM than Fmoc groups in DMF, reducing the formation of

-sheet aggregates on the resin.

3. Chemical Stability (The Orthogonal Principle)

The defining characteristic of Boc-nsAAs is their acid lability and base stability .

-

Base Stability: Boc groups are completely stable to basic conditions (e.g., piperidine, DBU).

-

Application: This is crucial when the non-standard side chain contains base-sensitive moieties, such as thioesters (for native chemical ligation) or specific depsipeptide ester linkages , which would degrade during Fmoc removal.

-

-

Acid Lability: The Boc group is removed by moderately strong acids (TFA) via an E1 elimination mechanism.

Part 3: Mechanism of Action (Visualization)

The deprotection of Boc is an acid-catalyzed fragmentation.[2][3] Understanding this mechanism is vital for troubleshooting incomplete deprotections in hindered nsAAs.

Figure 1: Acidolytic Cleavage Mechanism of Boc-Protected Amino Acids

[2]

Part 4: Data Presentation & Comparison

Table 1: Physicochemical Comparison of Boc vs. Fmoc for Non-Standard AAs

| Feature | Boc-Protected nsAA | Fmoc-Protected nsAA | Impact on Drug Development |

| Primary Solvent | DCM (Dichloromethane) | DMF (Dimethylformamide) | DCM reduces aggregation in hydrophobic sequences. |

| Lability | Acid (TFA/HCl) | Base (Piperidine) | Boc is required for base-sensitive side chains (e.g., thioesters). |

| Steric Bulk | Moderate (tert-butyl) | High (Fluorenyl) | Boc allows better coupling for hindered residues (e.g., Aib). |

| Solubility | High in organics; Lipophilic | Moderate; prone to stacking | Boc derivatives are easier to dissolve at high concentrations. |

| Cleavage | HF or TFMSA (Strong Acid) | TFA (Moderate Acid) | Boc requires specialized HF lines; Fmoc is safer/easier. |

| Racemization Risk | Low (Urethane protection) | Low (Urethane protection) | Both suppress racemization better than amide protection. |

Part 5: Experimental Protocols

Protocol A: Solubility Stress Test for Non-Standard AAs

Purpose: To determine the optimal solvent system for coupling a specific non-standard Boc-AA.

-

Preparation: Weigh 100 mg of the Boc-nsAA into three separate glass vials.

-

Solvent Addition:

-

Vial A: Add 1.0 mL DCM (Target: 0.1 M).

-

Vial B: Add 1.0 mL DMF .

-

Vial C: Add 1.0 mL NMP (N-Methyl-2-pyrrolidone).

-

-

Observation: Vortex for 30 seconds.

-

Pass: Clear solution with no particulates.

-

Fail: Turbidity or visible solid.

-

-

Advanced Solubility: If Vial A fails, add 10% TFE (Trifluoroethanol) to DCM. TFE disrupts secondary structures and can solubilize difficult Boc-AAs.

Protocol B: High-Fidelity Boc Deprotection (TFA Method)

Purpose: Complete removal of Boc group without damaging acid-sensitive side chains.

-

Swelling: Swell the resin-bound peptide in DCM for 20 minutes.

-

Pre-wash: Wash resin with 10% TFA in DCM (1 x 1 min) to neutralize any residual base and remove water.

-

Deprotection: Treat resin with 50% TFA / 50% DCM (v/v) .

-

Time: 1 minute (Flow wash) + 20 minutes (Shake).

-

Note: For sterically hindered nsAAs (e.g., N-methyl), extend time to 30 minutes.

-

-

Scavenging (Optional): If the sequence contains Cys, Met, or Trp, add 2.5% TIS (Triisopropylsilane) or 0.5% Indole to the TFA cocktail to scavenge tert-butyl cations [1].

-

Wash: Drain and wash extensively with DCM (5x) followed by 5% DIEA/DCM (Neutralization) to prepare the amine for the next coupling.

Part 6: Decision Logic for Synthesis Strategy

Figure 2: Workflow for Selecting Boc vs. Fmoc for Non-Standard Sequences

Part 7: Authoritative References

-

Master Organic Chemistry. Mechanism of Boc Deprotection with Acid (TFA). Retrieved from [Link]

-

National Institutes of Health (PubMed). An effective organic solvent system for the dissolution of amino acids. Int J Pept Protein Res. 1996.[4] Retrieved from [Link]

Sources

Impact of Cα-Methyl Substitution on Peptide Backbone Stability: A Technical Guide

Executive Summary

The introduction of a methyl group at the alpha-carbon position (

This guide details the mechanistic basis of this stability, provides comparative data on proteolytic resistance, and outlines specific synthetic protocols for overcoming the steric hindrance inherent in coupling these residues.

Part 1: Mechanistic Foundations of Stability

Thermodynamic Restriction (The Thorpe-Ingold Effect)

The stability conferred by

-

Ramachandran Space: The additional methyl group introduces severe steric clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues. This restricts the allowed conformational space to a fraction of that available to standard L-amino acids.[1]

-

Helical Promotion: The restricted angles (

) energetically favor

Visualization of Conformational Locking

The following diagram illustrates how

Figure 1: Energy landscape comparison.

Part 2: Proteolytic Stability & ADME Profile

Mechanism of Protease Resistance

Proteases (e.g., trypsin, chymotrypsin, DPP-IV) require the peptide backbone to adopt an extended conformation to fit into the active site.

-

Conformational Mismatch: The induced helical structure prevents the backbone from extending into the protease's catalytic groove.

-

Steric Occlusion: The

-methyl group acts as a physical bumper, preventing the nucleophilic attack on the scissile amide bond.

Quantitative Impact on Half-Life

The position of the substitution relative to the cleavage site (P1, P1', etc.) dictates the magnitude of stabilization.

Table 1: Impact of Aib (

| Substitution Position | Protease Target | Fold-Increase in Half-Life ( | Mechanism |

| P1 (Scissile Bond) | Chymotrypsin | >500x (Often Absolute Stability) | Direct steric block of catalytic triad. |

| P1' (Adjacent) | Chymotrypsin | 10x - 50x | Steric clash with S1' subsite. |

| P2 / P3 | Trypsin/General | 2x - 5x | Induced helical structure limits access. |

| N-Terminus (P2) | DPP-IV | >100x | Prevents N-terminal degradation (e.g., GLP-1). |

Note: Data synthesized from comparative studies on model peptides (e.g., GLP-1 analogs, antimicrobial peptides).

Part 3: Synthetic Protocols for -Methylated Peptides

Incorporating

The "Difficult Coupling" Workflow

To ensure high-yield incorporation, specific coupling reagents and energy sources are required.

Recommended Protocol:

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are preferred over HBTU/DIC.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though less concern for Aib) and accelerate reaction.

-

Conditions: Microwave irradiation is critical for driving the reaction to completion.

Synthesis Decision Tree

Figure 2: Decision matrix for synthesizing sterically hindered peptides. Microwave-assisted coupling is the gold standard.

Step-by-Step Protocol (Microwave SPPS)

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to prevent aspartimide formation if applicable). 2 min at 90°C.

-

Activation:

-

Amino Acid (0.2 M in DMF): 5.0 equiv.

-

HATU (0.5 M in DMF): 5.0 equiv.

-

DIEA (2.0 M in NMP): 10.0 equiv.

-

-

Coupling: Irradiate at 75°C for 5–10 minutes.

-

Critical: For coupling onto an N-terminal

-methyl residue (the subsequent step), double coupling is mandatory due to the nucleophilic shielding of the amine.

-

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

Part 4: Case Studies & Applications

GLP-1 Agonists (Semaglutide/Liraglutide context)

Native GLP-1 is degraded rapidly (

-

Modification: Substitution of Ala2 with Aib (2-methylalanine).

-

Result: The Aib residue prevents DPP-IV access while maintaining receptor activation geometry. This single modification, combined with fatty acid acylation, extends the half-life from minutes to days.

Antimicrobial Peptides (AMPs)

Peptaibols are naturally occurring fungal peptides rich in Aib.

-

Application: Synthetic analogs of magainin or alamethicin incorporating Aib at intervals (e.g., every 3-4 residues) reinforce the amphipathic helix required for membrane disruption, increasing potency and serum stability.

References

-

Toniolo, C., et al. (2001).[3] "Controls exerted by the Aib residue: helix formation and helix reversal."[3][4] Biopolymers.[5] Link

-

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry. Link

-

Yamaguchi, H., et al. (2009).[3] "Is the backbone conformation of C(alpha)-methyl proline restricted to a single region?" Journal of Peptide Science. Link

-

Samson, A., et al. (2018). "Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence." ACS Omega. Link

-

Goddard-Borger, E. D., et al. (2012). "Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution." Journal of Medicinal Chemistry. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Steric Architect: Strategic Utilization of Boc-2-methyl-D-homophenylalanine in Peptidomimetic Design

Topic: Literature Review of Boc-2-methyl-D-homophenylalanine in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the modification of peptide backbones to enhance pharmacokinetic properties without sacrificing potency is a central challenge. This compound represents a high-value "chimeric" building block that addresses two critical failure modes in peptide drug discovery: proteolytic instability and conformational entropy .

By combining the backbone-rigidifying effects of

Structural Anatomy & Physicochemical Profile[1]

To understand the utility of this compound, one must deconstruct it into its functional components. It is not merely an amino acid; it is a conformational lock.

The "Dual-Constraint" Mechanism

This molecule introduces two distinct steric modifications to the canonical phenylalanine scaffold:

-

-Methylation (The Anchor): The substitution of the

-

Side-Chain Extension (The Reach): The "homo" designation indicates the insertion of an additional methylene group (

) into the side chain, converting the benzyl group of phenylalanine into a phenylethyl group. This increases lipophilicity and allows the aromatic ring to penetrate deeper into hydrophobic receptor clefts.

Physicochemical Comparison Table

| Feature | L-Phenylalanine (Phe) | D-Homophenylalanine (D-Hfe) | 2-Methyl-D-Homophenylalanine |

| Side Chain | Benzyl | Phenylethyl | Phenylethyl |

| Tertiary ( | Tertiary ( | Quaternary ( | |

| Conformational Freedom | High | High | Restricted (Helical bias) |

| Proteolytic Stability | Low (Chymotrypsin target) | Moderate (D-isomer) | High (Steric blockade) |

| Lipophilicity (cLogP) | ~1.4 | ~1.9 | ~2.2 |

| Primary Utility | Native binding | Hydrophobic reach | Conformational locking + Stability |

Medicinal Chemistry Applications

Metabolic Shielding: The "Alpha-Methyl Wall"

The primary mechanism of peptide degradation in serum is amide bond hydrolysis by proteases. Chymotrypsin-like enzymes specifically target aromatic residues (Phe, Tyr, Trp).

-

Mechanism: Proteases require the peptide backbone to adopt an extended conformation to fit into the active site. The

-methyl group of this compound sterically clashes with the enzyme's catalytic triad, effectively "shielding" the adjacent amide bonds from hydrolysis. -

Impact: Incorporation of

-methyl amino acids can increase the plasma half-life (

GPCR Ligand Optimization

G-Protein Coupled Receptors (GPCRs), particularly those for neuropeptides (e.g., Opioid, Neurokinin, Relaxin receptors), often possess deep hydrophobic binding pockets.

-

Case Study Logic: A standard Phe residue might bind to the entrance of a pocket. By switching to 2-methyl-D-homophenylalanine , a medicinal chemist achieves two goals:

-

The D-stereochemistry and homo-extension position the phenyl ring into a unique vector, potentially picking up auxiliary hydrophobic interactions (

stacking) unavailable to the native L-Phe. -

The

-methyl group locks the backbone into a specific turn, reducing the entropic penalty of binding.

-

Synthesis & Acquisition

While often available as a catalog item from specialized vendors (e.g., Chem-Impex, Boc Sciences), in-house synthesis is sometimes required for specific isotopologues or scale-up.

Asymmetric Synthesis Pathway

Creating the quaternary stereocenter is the rate-limiting step. The most authoritative method involves the Schöllkopf Bis-Lactim Ether method or Self-Regeneration of Stereocenters (SRS) .

Figure 1: General synthetic route via Schöllkopf auxiliary to establish the quaternary alpha-center stereoselectively.

Technical Guide: Coupling Protocols (SPPS)

The Challenge: The very feature that makes this compound valuable—its steric bulk—makes it notoriously difficult to couple during Solid Phase Peptide Synthesis (SPPS). The quaternary carbon hinders the approach of the incoming nucleophile (amine).

Standard Protocol Failure: Standard carbodiimide (DIC/HOBt) couplings often result in <20% yield or deletion sequences.

Optimized Coupling Workflow

To ensure high-fidelity incorporation, the following "Power Coupling" protocol is recommended.

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less risk with quaternary centers).

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Protocol:

-

Pre-Activation: Dissolve 4.0 eq. of this compound and 3.9 eq. of HATU in DMF. Add 8.0 eq. of DIEA. Let stand for 1-2 minutes (do not exceed 5 mins to avoid guanidinium formation).

-

Coupling: Add pre-activated mixture to the resin.

-

Microwave Irradiation: Apply microwave energy (75°C, 30 watts) for 10 minutes. Note: Conventional heating requires 2-4 hours.

-

Double Coupling: Drain and repeat the step with fresh reagents.

-

Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate any unreacted chains.

Troubleshooting Decision Tree

Figure 2: Decision matrix for optimizing the coupling of sterically hindered alpha-methyl amino acids.

References

-

CEM Corporation . Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

PubChem . Alpha-methylphenylalanine Structure and Biology. National Library of Medicine. Retrieved from [Link]

-

ResearchGate . Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

Methodological & Application

Synthesis of Protease-Resistant Peptides Using Boc-2-Methyl-D-homophenylalanine: An Application Guide

Abstract

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to poor in vivo stability and short half-lives. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that sterically hinder protease recognition and cleavage. This application note provides a detailed guide for the synthesis of protease-resistant peptides utilizing the sterically hindered amino acid, Boc-2-methyl-D-homophenylalanine. We present protocols for both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, offering researchers the flexibility to choose the most suitable approach for their target peptide. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic viability of peptide-based candidates.

Introduction: The Challenge of Proteolytic Instability in Peptide Therapeutics

Peptides offer significant advantages as therapeutic agents, including high specificity and potency, and low off-target toxicity. However, their clinical translation is often challenged by rapid clearance and degradation by endogenous proteases.[1][2] This inherent instability necessitates strategies to engineer peptides with enhanced resistance to enzymatic cleavage.

One of the most effective approaches is the introduction of unnatural amino acids into the peptide backbone.[1] Modifications such as N-methylation and the use of D-amino acids have been shown to significantly decrease proteolysis.[1][3] The incorporation of α-methyl amino acids is a particularly powerful strategy, as the methyl group on the α-carbon sterically shields the adjacent peptide bond from protease attack, thereby reducing conformational flexibility and inhibiting enzymatic cleavage.[4]

This guide focuses on the application of this compound, a non-canonical amino acid that combines the benefits of a D-configuration and α-methylation to confer exceptional protease resistance. The homophenylalanine side chain also introduces a hydrophobic element that can influence the peptide's overall physicochemical properties, such as solubility and membrane permeability.[5] We will detail the synthetic considerations and provide robust protocols for incorporating this valuable building block into peptide sequences.

This compound: Chemical Profile

A thorough understanding of the chemical properties of this compound is crucial for successful peptide synthesis.

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-2-methyl-D-homophenylalanine | N/A |

| Molecular Formula | C16H23NO4 | N/A |

| Molecular Weight | 293.36 g/mol | N/A |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. | [7] |

The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of the Boc/Bzl protection strategy in peptide synthesis.[5][8] It is stable under a wide range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for sequential and controlled peptide chain elongation.[5][9]

Synthetic Strategies and Protocols

The choice between solid-phase and solution-phase synthesis depends on several factors, including the length of the target peptide, the desired scale, and the specific sequence. The steric hindrance of this compound presents unique challenges, particularly in the coupling step, which may require optimized conditions to achieve high yields.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and ease of automation.[10][11] The peptide is assembled stepwise while anchored to an insoluble resin support, and excess reagents and byproducts are removed by simple filtration and washing.[11][12]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

This protocol is based on the widely used Boc/Bzl strategy.[9]

1. Resin Selection and Preparation:

- Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[9]

- Swell the resin in dichloromethane (DCM) for 30-60 minutes in a peptide synthesis vessel.[10]

2. Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[9]

- When tryptophan, cysteine, or methionine are present in the sequence, add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions.[8]

- Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.[9]

3. Neutralization:

- Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or dimethylformamide (DMF) for 5-10 minutes.[8]

- Wash the resin extensively with DCM and DMF.

4. Coupling of this compound:

- Activation: Due to the steric hindrance of the α-methyl group, a potent coupling reagent is recommended. Pre-activate this compound (2-4 equivalents relative to resin substitution) with a coupling reagent such as HBTU, HATU, or TBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 5-10 minutes.

- Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours. Longer coupling times may be necessary.

- Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. For sterically hindered amino acids, a double coupling may be necessary.[13]

5. Washing:

- After coupling, thoroughly wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.[11]

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

- Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]

- Caution: HF is highly toxic and requires specialized equipment.[8]

- The cleavage cocktail should include scavengers (e.g., anisole, thioanisole) to protect sensitive amino acids.

8. Purification and Characterization:

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to assess purity.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is advantageous for large-scale production and for the synthesis of short peptides or peptide fragments.[14]

Caption: General workflow for Solution-Phase Peptide Synthesis.

1. C-terminal Amino Acid Protection:

- Begin with the C-terminal amino acid protected as a methyl or ethyl ester (e.g., H-Phe-OMe).[14]

2. Coupling Reaction:

- Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate, DCM).

- Add a coupling reagent such as TBTU (1.1 equivalents) and an additive like HOBt (1 equivalent).[14]

- Stir the mixture for 10-15 minutes to activate the carboxylic acid.

- Add the C-terminal amino acid ester (1.2 equivalents) and a base such as DIEA (3 equivalents).[14]

- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification:

- After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the resulting dipeptide by column chromatography or recrystallization.

4. N-terminal Deprotection:

- Dissolve the purified, Boc-protected dipeptide in DCM and treat with an excess of TFA. Stir for 1-2 hours at room temperature.

- Remove the solvent and excess TFA under reduced pressure.

5. Subsequent Couplings:

- Neutralize the deprotected dipeptide and repeat the coupling and deprotection steps with the next Boc-protected amino acid in the sequence.

6. Final Deprotection:

- Once the peptide chain is fully assembled, remove the C-terminal ester group by saponification (e.g., with LiOH or NaOH) if a C-terminal acid is desired.

- Remove any remaining side-chain protecting groups under appropriate conditions.

7. Final Purification:

- Purify the final peptide product by RP-HPLC.

Assessing Protease Resistance

The primary goal of incorporating this compound is to enhance resistance to proteolytic degradation. A standard in vitro assay can be used to evaluate the stability of the synthesized peptides.

Protocol for In Vitro Protease Digestion Assay

1. Materials:

- Synthesized peptide containing 2-methyl-D-homophenylalanine.

- Control peptide of the same sequence but with the corresponding L-amino acid.

- Protease of interest (e.g., trypsin, chymotrypsin, proteinase K).

- Appropriate buffer for the chosen protease (e.g., Tris-HCl, phosphate buffer).

- Quenching solution (e.g., 10% TFA).

- RP-HPLC system for analysis.

2. Procedure:

- Prepare stock solutions of the test and control peptides in the assay buffer.

- Prepare a stock solution of the protease in the same buffer.

- Incubate the peptide solutions at 37°C.

- Initiate the digestion by adding the protease to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the digestion by adding the quenching solution.

- Analyze the samples by RP-HPLC.

3. Data Analysis:

- Quantify the amount of intact peptide remaining at each time point by integrating the peak area from the HPLC chromatogram.

- Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life of each peptide.

- Compare the stability of the peptide containing 2-methyl-D-homophenylalanine to the control peptide. A significantly longer half-life for the modified peptide indicates enhanced protease resistance.

Conclusion

The incorporation of this compound is a highly effective strategy for the development of protease-resistant peptides. This guide provides detailed protocols and the underlying scientific rationale to enable researchers to successfully synthesize and evaluate these modified peptides. By leveraging the principles of steric hindrance and the use of a D-amino acid, peptides with significantly improved in vivo stability can be generated, thereby increasing their potential as viable therapeutic agents. Careful optimization of coupling conditions is essential to overcome the steric challenges posed by this non-canonical amino acid, but the resulting enhancement in proteolytic stability warrants the synthetic effort.

References

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link][13]

-

Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Available at: [Link][10]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. Available at: [Link][14]

-

Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Chembiochem. Available at: [Link][1]

-

Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link][2]

-

Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link][12]

-

Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

-

Optimizing Peptide Synthesis with Boc-L-Homophenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][5]

-

Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. International Journal of Molecular Sciences. Available at: [Link][3]

-

N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers. Available at: [Link]

Sources

- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection | bioRxiv [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. α-Methyl Amino Acids - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. A16017.06 [thermofisher.com]

- 7. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]